2-Ammonio-4,5-dihydrothiazolium sulfate
Description
Properties
CAS No. |
65767-36-4 |
|---|---|
Molecular Formula |
C3H8N2O4S2 |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazol-3-ium-2-ylazanium sulfate |
InChI |
InChI=1S/C3H6N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H2,4,5);(H2,1,2,3,4) |
InChI Key |
HMFCCVGAFFKVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N.OS(=O)(=O)O |
Related CAS |
85959-63-3 |
Origin of Product |
United States |
Contextualization of 4,5 Dihydrothiazol 2 Amine Sulphate Within Contemporary Heterocyclic Chemistry Research
Historical Trajectories of Thiazole (B1198619) Scaffold Investigation in Organic Synthesis
The investigation of the thiazole scaffold has a rich history, with foundational work laying the groundwork for the development of a vast array of synthetic methodologies. A pivotal moment in thiazole chemistry was the development of the Hantzsch thiazole synthesis, a reaction between α-haloketones or α-haloaldehydes and thioamides. ijper.orgnih.gov This method has been a mainstay in the field for synthesizing a variety of thiazole derivatives. ijper.org
Over the years, numerous other methods for the synthesis of thiazoles have been reported, employing starting materials such as thioforamide, thiourea (B124793), α-thiocyanoketones, and vinyl bromide. ijper.org The Cook-Heilbron synthesis, for instance, involves the condensation of an α-aminonitrile with carbon disulfide. researchgate.net Another approach is the acylation of 2-aminothiolates, which can often be prepared through the Herz reaction. researchgate.net More contemporary methods have focused on improving efficiency and sustainability. For example, microwave-assisted synthesis has emerged as a rapid and environmentally friendly tool for producing thiazole derivatives in high yields. tandfonline.com The development of one-pot, multi-component reactions has also gained traction due to their atom economy and procedural simplicity. rsc.org
The aromatic nature of the thiazole ring, resulting from the delocalization of π-electrons, imparts it with unique reactivity, allowing for various substitution reactions. nih.gov This reactivity has been extensively exploited by medicinal chemists to create a multitude of biologically active molecules. nih.govnih.gov
Evolution of Research Paradigms for Dihydrothiazole and its Analogues
Research into dihydrothiazoles, also known as thiazolines, has evolved from fundamental synthetic explorations to the development of complex molecules with specific biological functions. Unlike the aromatic thiazoles, the partially saturated dihydrothiazole ring is not typically synthesized by the reduction of thiazoles. nih.gov Instead, intramolecular cyclization of appropriate thioamides is a common strategy. nih.gov
One of the established methods for forming a dihydrothiazole ring is the reaction of thiourea or its derivatives with haloacids or haloesters. nih.gov These reactions have been conducted in a variety of solvents, including water, pyridine, benzene, and acetonitrile. nih.gov The condensation of 1-allylthiourea with chlorooxoesters, for example, has been shown to produce compounds containing a 4,5-dihydrothiazole ring with good yields. nih.gov
A significant shift in the research paradigm has been the move towards more efficient and versatile synthetic strategies. For instance, the [3+2] cyclization reaction of thioamides with 1,4-dithiane-2,5-diol (B140307) under simple catalytic conditions has been developed for the synthesis of 2-substituted-4,5-dihydrothiazol-4-ols. researchgate.net The use of microwave technology has also been applied to the synthesis of dihydrothiazole analogues, often leading to improved yields and shorter reaction times. rsc.org
Furthermore, the focus has expanded to include the synthesis of chiral dihydrothiazoles for applications in asymmetric catalysis. The development of novel chiral ligands, such as bis(thiazolines), has become an important area of research. rsc.org The evolution of these research paradigms reflects a broader trend in organic chemistry towards the development of more sophisticated and functional molecules for a range of applications.
Significance of the Thiazoline (B8809763) Moiety in Molecular Design and Chemical Biology Studies
The thiazoline (dihydrothiazole) moiety is a critical scaffold in molecular design and chemical biology, largely due to its prevalence in a wide array of biologically active natural products. rsc.orgrsc.org Many of these natural products exhibit potent pharmacological properties, including anti-HIV, anticancer, and antibiotic activities. rsc.org
The thiazoline ring is a key structural component in several notable natural products, including:
Curacin A, Thiangazole, and Mirabazole: These compounds, which feature thiazoline rings, have demonstrated significant biological activities. rsc.orgrsc.org
Firefly Luciferin: The bioluminescence of fireflies is a well-documented process involving a thiazoline-containing molecule. rsc.org
Marine Natural Products: Many compounds isolated from marine organisms, such as tantazole B and certain cyclopeptide alkaloids, incorporate the thiazoline moiety and exhibit cytotoxic properties against cancer cell lines. rsc.org
The significance of the thiazoline moiety also extends to its role as a versatile building block in synthetic chemistry. The ring can be further functionalized to introduce a variety of chemical groups, making it a valuable precursor for the synthesis of diverse organic molecules. rsc.org In medicinal chemistry, the 2-aminothiazoline scaffold is of particular interest, serving as a pharmacologically important core for the development of new therapeutic agents. nih.govmdpi.com The ability of the thiazoline ring to participate in various biological interactions has made it a prime target for drug discovery efforts. acs.org
The following table provides examples of biologically active compounds containing the thiazoline moiety and their reported activities.
| Compound/Derivative Class | Reported Biological Activity | Reference(s) |
| Curacin A, Thiangazole, Mirabazole | Anti-HIV, Anticancer | rsc.orgrsc.org |
| Tantazole B | Selective toxicity against murine solid tumors | rsc.org |
| Oligothiazoline compounds | Cytotoxic to colon, pancreatic, and prostate cancer cell lines | rsc.org |
| Pyrazole-thiazoline derivatives | Selectively target intracellular amastigotes of Trypanosoma cruzi | mdpi.com |
| 2-Imino-1,3-thiazoline scaffolds | Inhibit melanin (B1238610) production | mdpi.com |
Overview of Current Academic Research Frontiers Involving 4,5-Dihydrothiazol-2-amine Sulphate
While specific academic research focusing solely on 4,5-Dihydrothiazol-2-amine Sulphate is not extensively documented in readily available literature, the research frontiers for its parent compound, 4,5-dihydrothiazol-2-amine, and its derivatives are active and provide a strong indication of the potential areas of investigation for the sulphate salt. The sulphate form is likely utilized as a stable, water-soluble salt of the parent amine, facilitating its use in various applications.
Current research involving the 2-amino-4,5-dihydrothiazole scaffold is primarily centered on its applications in medicinal chemistry and as a building block in organic synthesis.
Medicinal Chemistry Research: The 2-aminothiazoline core is a well-established pharmacophore, and research is ongoing to develop new derivatives with a range of therapeutic activities. nih.govmdpi.com Key areas of investigation include:
Anticancer Agents: Derivatives of 2-aminothiazole (B372263) have shown promising antiproliferative activity against various cancer cell lines. nih.gov Research focuses on modifying the scaffold to enhance potency and selectivity for specific cancer targets.
Antimicrobial Agents: The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. The 2-aminothiazole scaffold is being explored for the development of novel antibacterial and antifungal agents. nih.govmdpi.com For instance, trisubstituted 2-amino-4,5-diarylthiazole derivatives have been synthesized and evaluated for their anti-Candida albicans activity. mdpi.comnih.gov
Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of COX-1, COX-2, and 5-LOX enzymes. nih.gov
Antiparasitic Agents: Novel thiazole derivatives are being designed and synthesized as potential treatments for parasitic diseases like Chagas disease and leishmaniasis. mdpi.com
The following table summarizes the inhibitory concentrations (IC₅₀) of some recently synthesized thiazole derivatives against various biological targets, illustrating the ongoing efforts to develop potent therapeutic agents.
| Compound/Derivative | Target | IC₅₀ (µM) | Reference(s) |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | DHFR inhibitor | 0.06 | nih.gov |
| Phenylthiazole derivative | HT29 cancer cell line | 2.01 | nih.gov |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative | Human K563 leukemia cells | 16.3 | nih.gov |
| Thiazole derivative 5b | COX-2 | 0.76 | nih.gov |
| Thiazole derivative 5d | COX-2 | 9.01 | nih.gov |
Synthetic Chemistry Research: The development of new synthetic methods to access functionalized 2-aminodihydrothiazoles remains an active area of research. This includes the exploration of novel catalysts, reaction conditions, and multicomponent reactions to improve efficiency, yield, and structural diversity. rsc.orgnih.gov The use of 4,5-dihydrothiazol-2-amine and its derivatives as precursors for the synthesis of more complex heterocyclic systems is also a continuing interest. rsc.org
Given these frontiers, research involving 4,5-Dihydrothiazol-2-amine Sulphate would likely be directed towards its application as a readily available starting material for the synthesis of novel, biologically active compounds. Its stability and solubility would be advantageous in developing new synthetic protocols and in biological screening assays.
Advanced Synthetic Strategies and Methodologies for 4,5 Dihydrothiazol 2 Amine Sulphate and Its Derivatives
Retrosynthetic Analysis and Strategic Precursor Selection for the 4,5-Dihydrothiazol-2-amine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. youtube.comamazonaws.com For the 4,5-dihydrothiazol-2-amine scaffold, a primary disconnection can be made at the carbon-nitrogen and carbon-sulfur bonds of the heterocyclic ring. This approach identifies key synthons and their corresponding synthetic equivalents.
A logical retrosynthetic strategy for 4,5-dihydrothiazol-2-amine involves disconnecting the thiazoline (B8809763) ring to reveal two primary building blocks: a two-carbon electrophile and a thiourea (B124793) component. The most common and direct approach identifies a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, as the electrophilic precursor. Thiourea serves as the nucleophilic component, providing the nitrogen and sulfur atoms necessary for the ring structure. This disconnection is strategically advantageous due to the ready availability and low cost of these starting materials.
An alternative retrosynthetic pathway could involve the disconnection of an N-acyl derivative, leading back to an amino acid precursor like cysteine. However, for the direct synthesis of the unsubstituted 4,5-dihydrothiazol-2-amine, the reaction between a 1,2-dihaloethane and thiourea represents the most straightforward and industrially viable approach.
Table 1: Retrosynthetic Analysis of the 4,5-Dihydrothiazol-2-amine Scaffold
| Target Molecule | Disconnection Strategy | Key Synthons | Synthetic Equivalents |
| 4,5-Dihydrothiazol-2-amine | C-S and C-N bond cleavage | Electrophilic C2 fragment and Nucleophilic N-C-S fragment | 1,2-Dihaloethane (e.g., 1,2-dichloroethane) and Thiourea |
Classical and Modern Synthetic Routes to the 4,5-Dihydrothiazol-2-amine Core
The construction of the 4,5-dihydrothiazol-2-amine core, also known as 2-aminothiazoline, can be achieved through various synthetic methods, with cyclization reactions being the most prominent.
Cyclization Reactions for Dihydrothiazole Ring Formation
The most classical and widely employed method for the synthesis of the 4,5-dihydrothiazol-2-amine ring is the condensation reaction between a 1,2-dihaloalkane and thiourea. This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, proceeds via a nucleophilic attack of the sulfur atom of thiourea on one of the electrophilic carbons of the dihaloalkane, followed by an intramolecular cyclization to form the dihydrothiazole ring. chemicalbook.com
Modern variations of this cyclization have focused on improving reaction conditions and yields. For instance, microwave-assisted synthesis has been shown to accelerate the reaction, leading to the desired products in shorter timeframes and often with higher yields. organic-chemistry.org The reaction can be carried out in various solvents, including ethanol (B145695) and dimethylformamide (DMF).
Another approach involves the reaction of nitroepoxides with thiourea derivatives. This method proceeds through the in-situ formation of a thiourea, which then opens the nitroepoxide ring, followed by cyclization and dehydration to yield 2-iminothiazoles. nih.gov
Functionalization Strategies at the C2-Amino and Ring Positions
The 2-amino group and the C4/C5 positions of the dihydrothiazole ring are key sites for functionalization to generate a diverse range of derivatives.
C2-Amino Group Functionalization: The exocyclic amino group of 4,5-dihydrothiazol-2-amine readily undergoes reactions typical of primary amines. Acylation with acyl chlorides or anhydrides is a common strategy to introduce amide functionalities. nih.govmdpi.com For example, reaction with benzoyl chloride in the presence of a base yields the corresponding N-benzoyl derivative. Similarly, sulfonylation with sulfonyl chlorides furnishes sulfonamide derivatives. nih.gov The reactivity of the amino group allows for the introduction of a wide array of substituents, enabling the modulation of the compound's physicochemical properties.
Ring Position Functionalization (C4 and C5): Introducing substituents at the C4 and C5 positions of the dihydrothiazole ring typically involves starting with appropriately substituted precursors. For instance, using a substituted 1,2-dihaloalkane in the initial cyclization reaction with thiourea will result in a dihydrothiazole ring with the corresponding substituents at the C4 and/or C5 positions. google.com Functionalization of the pre-formed ring at these positions is less common due to the saturated nature of the C4-C5 bond.
Sulphate Salt Formation Methods and Yield Optimization
The formation of a sulphate salt of 4,5-dihydrothiazol-2-amine is achieved by reacting the basic free amine with sulfuric acid. This acid-base reaction results in the protonation of the amino group, forming the corresponding ammonium (B1175870) sulphate salt.
The process generally involves dissolving the 4,5-dihydrothiazol-2-amine free base in a suitable solvent, such as isopropanol (B130326) or ethanol. A stoichiometric amount of sulfuric acid, often diluted in the same solvent, is then added dropwise to the solution, typically with cooling to control the exothermic reaction. The sulphate salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration, followed by washing with a non-polar solvent like diethyl ether and drying.
Yield optimization for the salt formation step depends on several factors:
Purity of the free base: Starting with a highly pure free base is crucial to obtain a pure salt and maximize the yield.
Stoichiometry: Precise control of the molar ratio of the amine to sulfuric acid is essential. An excess of either reactant can lead to impurities.
Solvent choice: The solvent should be one in which the free base is soluble, but the sulphate salt is sparingly soluble to facilitate precipitation.
Temperature control: The reaction is often carried out at low temperatures to control the exothermicity and to promote crystallization.
Rate of addition: Slow, controlled addition of the acid helps in the formation of well-defined crystals and prevents the formation of oily products.
Green Chemistry Principles in the Synthesis of 4,5-Dihydrothiazol-2-amine Sulphate Analogues
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including analogues of 4,5-dihydrothiazol-2-amine. rsc.org
Solvent-Free and Aqueous Reaction Environments
Solvent-Free Synthesis: Performing reactions without a solvent, or under solvent-free conditions, is a key aspect of green chemistry. This approach reduces waste, costs, and the environmental impact associated with volatile organic compounds. For the synthesis of 2-aminothiazole (B372263) derivatives, solvent-free methods have been developed, often utilizing microwave irradiation to provide the necessary energy for the reaction. For example, the Hantzsch condensation of α-haloketones with thiourea can be carried out by simply heating the reactants together, leading to rapid and efficient formation of the product. researchgate.net This methodology can be extended to the synthesis of 4,5-dihydrothiazole analogues by using appropriate starting materials.
Aqueous Reaction Environments: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 2-aminothiazole and its derivatives has been successfully demonstrated in aqueous media. scilit.comresearchgate.net These reactions are often facilitated by catalysts that are effective in water, such as diammonium hydrogen phosphate (B84403) or 1,4-diazabicyclo[2.2.2]octane (DABCO). scilit.com The use of water as a solvent not only improves the environmental profile of the synthesis but can also simplify the work-up procedure, as the product may precipitate directly from the reaction mixture.
Table 2: Green Synthesis Approaches for Thiazole Derivatives
| Green Chemistry Approach | Reaction | Conditions | Advantages |
| Solvent-Free | Hantzsch condensation of α-haloketone and thiourea | Heating/Microwave irradiation | Reduced waste, faster reaction times, simple work-up |
| Aqueous Synthesis | Condensation of phenacyl bromide and thiourea | Diammonium hydrogen phosphate or DABCO catalyst, room temperature | Environmentally benign solvent, simplified purification |
Sustainable Catalysis in Dihydrothiazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact. nih.gov This involves the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov
Recent advancements have focused on the use of heterogeneous catalysts, which offer advantages such as easy separation from the reaction mixture and potential for recycling. For instance, KF/Clinoptilolite nanoparticles have been effectively used as a catalyst in the multicomponent reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides to produce thiazole derivatives in good to excellent yields in water. nih.gov Another green approach involves the use of natural base catalysts derived from waste snail shells, which have been successfully employed in the synthesis of functionalized 2-amino-4H-chromenes, a related heterocyclic system. oiccpress.com The high concentration of calcium oxide in the snail shells provides an alkaline medium that efficiently promotes the reaction in water at ambient temperature. oiccpress.com
Furthermore, chitosan (B1678972), a natural biopolymer, and its derivatives have emerged as promising eco-friendly biocatalysts. nih.govmdpi.com Terephthalohydrazide chitosan hydrogel (TCs), for example, has been used as a recyclable, biopolymeric catalyst for the synthesis of thiazole and thiadiazole derivatives under ultrasonic irradiation, offering mild reaction conditions and high yields. mdpi.com The use of such biocatalysts aligns with the goals of sustainable chemistry by utilizing renewable resources and promoting environmentally benign synthetic routes. oiccpress.comnih.gov
Atom Economy and Reaction Efficiency Considerations
Atom economy is a crucial metric in assessing the efficiency of a chemical synthesis, as it measures the extent to which atoms from the starting materials are incorporated into the final product. nih.gov Synthetic strategies that maximize atom economy are highly desirable as they minimize waste generation. nih.govrsc.org
One-pot and multicomponent reactions are particularly noteworthy for their high atom economy in the synthesis of thiazole derivatives. rsc.orgnih.gov For example, a one-pot synthesis of 2-aminothiazoles has been developed using trichloroisocyanuric acid (TCCA) as a green halogen source in the presence of a multifunctional and magnetically catalytic nanosystem. rsc.org This method avoids the use of toxic reagents like iodine and allows for easy separation and recycling of the catalyst. rsc.org
Another example is the catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions, which provides trisubstituted thiazoles in good yields with the only byproduct being water. bepls.com Such approaches, which combine multiple reaction steps into a single operation without isolating intermediates, not only improve atom economy but also reduce solvent usage and purification efforts, leading to more efficient and sustainable processes. nih.govgoogle.com
Novel Synthetic Approaches and Methodological Innovations
The quest for more efficient and versatile methods for constructing the dihydrothiazole ring has led to the exploration of various novel synthetic techniques.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions. mdpi.comnih.gov This technique often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govnih.gov
In the context of thiazole synthesis, microwave irradiation has been successfully applied to the Hantzsch reaction, a classical method for preparing aminothiazoles. nih.gov The microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas resulted in the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%) and significantly reduced reaction times (8 hours conventionally vs. minutes with microwave). nih.gov
Similarly, a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been achieved under microwave irradiation, demonstrating the versatility of this technique for constructing complex heterocyclic systems. mdpi.com The use of microwave heating in conjunction with green solvents like water further enhances the sustainability of these synthetic protocols. bepls.com
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Hantzsch thiazole synthesis | 8 hours, lower yields | Minutes, 89-95% yields | nih.gov |
| Synthesis of thiazolyl-pyridazinediones | Longer reaction times | 2-8 minutes | mdpi.com |
| Synthesis of triazole derivatives | Several hours | 33-90 seconds, 82% yield | nih.gov |
Photochemical and Electrochemical Synthesis Methods
Photochemical and electrochemical methods offer unique pathways for the synthesis of heterocyclic compounds, often proceeding under mild conditions and with high selectivity. nih.govbeilstein-journals.org
Electrochemical synthesis, in particular, has emerged as a green and efficient alternative for the preparation of 2-aminothiazoles. beilstein-journals.orgnih.gov An electrochemical protocol has been developed for the one-pot synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas using NH4I as a redox mediator. beilstein-journals.orgnih.gov This method avoids the need for external oxidants and pre-functionalization of substrates, making it an appealing and sustainable approach. beilstein-journals.orgnih.gov The reaction proceeds in an undivided cell with graphite (B72142) electrodes, and a gram-scale synthesis has demonstrated its practical utility. beilstein-journals.org
Photochemical studies on 2-amino-4-methylthiazole (B167648) have provided insights into its stability and potential for light-induced transformations. nih.gov While these studies primarily focus on the photochemical degradation pathways, they lay the groundwork for developing potential photochemical synthetic routes. nih.gov
Flow Chemistry Applications in Dihydrothiazole Production
Flow chemistry, or continuous flow synthesis, has revolutionized chemical manufacturing by offering enhanced safety, scalability, and process control compared to traditional batch processes. amt.uknih.gov This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. amt.uknih.gov
While specific applications of flow chemistry for the production of 4,5-dihydrothiazol-2-amine sulphate are not extensively detailed in the provided results, the principles of flow chemistry are highly applicable to the synthesis of thiazole derivatives in general. amt.ukresearchgate.net For instance, the in-situ generation and immediate consumption of unstable or hazardous intermediates, a key advantage of flow reactors, could be applied to the Hantzsch synthesis, which often involves lachrymatory α-haloketones. nih.gov
The ability to couple flow reactors with other technologies, such as microwave irradiation, offers further opportunities for process intensification and the development of highly efficient and automated synthetic platforms. nih.gov The continuous production of active pharmaceutical ingredients (APIs) using flow chemistry is a rapidly growing field, and the synthesis of thiazole-based drugs is a prime candidate for this technology. nih.govyoutube.com
Stereoselective Synthesis of Chiral 4,5-Dihydrothiazol-2-amine Derivatives
The synthesis of chiral molecules with high enantiomeric purity is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry.
A notable method for the stereoselective synthesis of chiral 4,5-dihydrothiazol-2-amines involves the reaction of chiral 3-amino-4-aryl-azetidines with isothiocyanates. researchgate.net This reaction proceeds through a completely regio- and stereoselective ring-opening of the azetidine (B1206935) ring, yielding the corresponding chiral 4,5-dihydrothiazol-2-amines. researchgate.net This approach provides a valuable route to enantiomerically enriched dihydrothiazole derivatives.
Another strategy involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. While not directly applied to 4,5-dihydrothiazol-2-amine in the provided results, the development of metal-free, highly stereoselective reductions of ketimines to chiral amines using removable chiral auxiliaries demonstrates a powerful approach that could be adapted for the synthesis of chiral dihydrothiazole derivatives. thieme-connect.de
Comprehensive Spectroscopic and Crystallographic Investigation Techniques for 4,5 Dihydrothiazol 2 Amine Sulphate Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4,5-Dihydrothiazol-2-amine sulphate in solution and the solid state.
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity within the 4,5-Dihydrothiazol-2-amine sulphate molecule.
Heteronuclear Single Quantum Coherence (HSQC) experiments establish the direct one-bond correlations between protons and their attached carbon atoms. This is crucial for assigning the signals of the dihydrothiazole ring protons and carbons.
Nuclear Overhauser Effect Spectroscopy (2D-NOESY) reveals through-space proximity of protons. This can help in determining the conformation of the dihydrothiazole ring and the spatial relationship between the ring protons and any substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 2-Aminothiazole (B372263) Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amine (-NH₂) | ~7.13 (s, 2H) | - |
| C2 | - | ~168.8 |
| C4 | - | ~150.3 |
| C5-H | ~6.98 (s, 1H) | ~102.0 |
Data is for 2-Amino-4-phenylthiazole and is illustrative. rsc.org Actual shifts for 4,5-Dihydrothiazol-2-amine sulphate will differ.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the different crystalline forms (polymorphs) of 4,5-Dihydrothiazol-2-amine sulphate. researchgate.netnih.gov Polymorphs can exhibit distinct physical properties, and ssNMR is highly sensitive to the local molecular environment and packing within the crystal lattice. researchgate.net
¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR experiment used to obtain high-resolution spectra of solid samples. The number of distinct signals in a ¹³C CP/MAS spectrum corresponds to the number of crystallographically inequivalent carbon atoms in the asymmetric unit of the crystal. researchgate.net Differences in chemical shifts and signal multiplicities between spectra of different batches of 4,5-Dihydrothiazol-2-amine sulphate would indicate the presence of different polymorphs or solvates. researchgate.netresearchgate.net Furthermore, ssNMR can be used to study molecular dynamics and interactions within the solid state. researchgate.net
High-Resolution Mass Spectrometry (HRMS) in Derivatization Studies
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise mass determination and molecular formula confirmation of 4,5-Dihydrothiazol-2-amine sulphate and its derivatives. rsc.org
Electron ionization (EI) and chemical ionization (CI) are common techniques used to induce fragmentation of the parent molecule. nih.gov The analysis of these fragmentation patterns in the mass spectrum provides valuable structural information. For 4,5-Dihydrothiazol-2-amine sulphate, characteristic fragmentation pathways would likely involve the loss of the sulphate counter-ion, followed by cleavage of the dihydrothiazole ring. The study of these pathways helps to confirm the identity of the compound and its metabolites or degradation products. nih.gov
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. The presence of sulfur in 4,5-Dihydrothiazol-2-amine sulphate results in a characteristic isotopic pattern due to the natural abundance of the ³⁴S isotope (approximately 4.2%). The observation of the A+2 peak (a peak at two mass units higher than the monoisotopic peak) with the expected intensity ratio provides strong evidence for the presence of a sulfur atom in the molecule, thus confirming its molecular formula.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. elsevierpure.comscirp.org These techniques are excellent for identifying functional groups and studying conformational changes in 4,5-Dihydrothiazol-2-amine sulphate. elsevierpure.comnih.gov
The IR and Raman spectra of 4,5-Dihydrothiazol-2-amine sulphate would be expected to show characteristic bands for the N-H, C-H, C=N, and C-S stretching and bending vibrations. The presence of the sulphate counter-ion would be confirmed by strong absorption bands in the IR spectrum corresponding to the S-O stretching modes. nih.govresearchgate.net
Table 2: Expected Vibrational Frequencies for 4,5-Dihydrothiazol-2-amine Sulphate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3400 - 3200 |
| C-H (alkane) | Stretching | 3000 - 2850 |
| C=N (imine) | Stretching | 1690 - 1640 |
| Amine (N-H) | Bending | 1650 - 1580 |
| C-S | Stretching | 700 - 600 |
| Sulphate (S-O) | Stretching | ~1100 |
These are general ranges and the exact positions of the bands will depend on the specific molecular environment and intermolecular interactions.
By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. researchgate.netnih.gov This information can be used to study the effects of intermolecular hydrogen bonding and to identify different conformational isomers of the molecule. elsevierpure.com
Attenuated Total Reflectance (ATR) Infrared Spectroscopy
Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy is a powerful, non-destructive technique for obtaining the infrared spectrum of 4,5-Dihydrothiazol-2-amine sulphate. wikipedia.orgbruker.com This method is particularly advantageous as it requires minimal to no sample preparation, allowing for the direct analysis of the compound in its solid state. wikipedia.orgbruker.com The principle of ATR involves passing an infrared beam through a crystal with a high refractive index. bruker.com The beam reflects off the internal surface that is in contact with the sample, creating an evanescent wave that penetrates the sample to a depth of a few micrometers. wikipedia.org This interaction provides information about the vibrational modes of the molecule.
In the analysis of 4,5-Dihydrothiazol-2-amine sulphate, ATR-FTIR can be used to identify key functional groups present in the molecule. The resulting spectrum would be compared with databases of known compounds, such as those for thiazole (B1198619) and its derivatives, to confirm the presence of the dihydrothiazole ring and the amine group. researchgate.netnist.gov For instance, the spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-N stretching, C-S stretching, and the vibrations associated with the sulphate counter-ion. The position and intensity of these bands provide a molecular fingerprint of the compound.
Interactive Data Table: Expected ATR-FTIR Vibrational Bands for 4,5-Dihydrothiazol-2-amine Sulphate
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300-3500 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=N (Imino) | 1640-1690 | Stretching |
| N-H (Amine) | 1550-1650 | Bending |
| C-N | 1250-1350 | Stretching |
| S=O (Sulphate) | 1050-1200 | Stretching |
| C-S | 600-800 | Stretching |
This table is a generalized representation. Actual peak positions may vary based on the specific molecular environment and intermolecular interactions.
Surface-Enhanced Raman Spectroscopy (SERS) Applications
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed structural information about molecules adsorbed onto a nanostructured metal surface, typically gold or silver. mdpi.comhw.ac.uk This technique is particularly useful for studying sulfur-nitrogen heterocyclic compounds due to the affinity of sulfur and nitrogen atoms for these metallic surfaces. arizona.edumdpi.com
For 4,5-Dihydrothiazol-2-amine sulphate, SERS can offer insights into the molecule's orientation and interaction with the metal surface. nih.gov The enhancement of the Raman signal is not uniform for all vibrational modes; modes associated with the parts of the molecule closest to the surface are typically enhanced the most. arizona.edu This allows for the determination of the adsorption geometry. For example, if the thiazoline (B8809763) ring lies flat on the surface, the in-plane ring vibrations would be significantly enhanced. Conversely, if the molecule orients itself perpendicular to the surface, vibrations of functional groups at the end of the molecule would show greater enhancement.
The SERS spectrum can also provide information about the binding mechanism to the nanoparticle surface. nih.gov For instance, the interaction could occur through the lone pair of electrons on the sulfur atom, the nitrogen atoms of the amine group, or the π-system of the thiazoline ring. arizona.edu Analysis of the shifts in the vibrational frequencies upon adsorption can elucidate the nature of these interactions.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. mdpi.com This technique requires growing a suitable single crystal of 4,5-Dihydrothiazol-2-amine sulphate. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. mdpi.com
This analysis would reveal the exact bond lengths and angles within the dihydrothiazole ring and the amine group, as well as the geometry of the sulphate counter-ion. It would also provide crucial information about the intermolecular interactions, such as hydrogen bonding between the amine protons and the sulphate oxygens, which govern the crystal packing. These details are vital for understanding the compound's physical properties and for computational modeling studies. mdpi.com
Interactive Data Table: Illustrative Single Crystal X-ray Diffraction Data for a Hypothetical 4,5-Dihydrothiazol-2-amine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| β (°) | 105.34 |
| Volume (ų) | 985.2 |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is for illustrative purposes and does not represent the actual data for 4,5-Dihydrothiazol-2-amine sulphate.
Powder X-ray Diffraction (PXRD) for Phase Identification
Powder X-ray Diffraction (PXRD) is a complementary technique to single crystal XRD and is particularly useful for phase identification and for analyzing polycrystalline samples. In this method, a powdered sample of 4,5-Dihydrothiazol-2-amine sulphate is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase.
PXRD is instrumental in confirming the bulk purity of a synthesized batch of the compound. It can also be used to identify different polymorphic forms, which are different crystal structures of the same compound. Polymorphs can have different physical properties, and PXRD is a key tool for their characterization. The experimental PXRD pattern can be compared with a pattern calculated from single crystal XRD data to confirm that the bulk material has the same crystal structure as the single crystal.
Chiroptical Spectroscopies for Enantiomeric Purity and Absolute Configuration Determination (e.g., CD, ORD)
Since 4,5-Dihydrothiazol-2-amine can exist as a chiral molecule, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its enantiomeric purity and absolute configuration. leidenuniv.nlwikipedia.org These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. kud.ac.in
Circular Dichroism measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An optically active sample will absorb one polarization more strongly than the other, resulting in a CD spectrum with positive or negative peaks. The shape and sign of the CD spectrum are characteristic of the absolute configuration of the enantiomer.
Optical Rotatory Dispersion, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgkud.ac.in An ORD spectrum will show a characteristic curve, known as a Cotton effect curve, in the region of an absorption band. slideshare.net The sign of the Cotton effect is directly related to the stereochemistry of the chiral center. leidenuniv.nl
For 4,5-Dihydrothiazol-2-amine sulphate, these techniques would be crucial for confirming which enantiomer is present and for quantifying the enantiomeric excess in a sample. This is of paramount importance in many applications where only one enantiomer exhibits the desired activity.
Computational and Theoretical Chemistry Studies on 4,5 Dihydrothiazol 2 Amine Sulphate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of 4,5-Dihydrothiazol-2-amine sulphate. These methods, rooted in quantum mechanics, provide a detailed description of the molecule's electron distribution and energy levels.
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used quantum chemical method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of 2-aminothiazole (B372263), DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net The process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most probable structure of the molecule. researchgate.net This structural information is fundamental for understanding the molecule's physical and chemical properties.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and shape of these orbitals are critical in determining how a molecule will interact with other chemical species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. acs.org For thiazole (B1198619) derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack, thereby predicting the course of chemical reactions. researchgate.net
Table 1: Key Concepts in Quantum Chemical Calculations
| Concept | Description | Relevance to 4,5-Dihydrothiazol-2-amine Sulphate |
| Density Functional Theory (DFT) | A computational method that models the electronic structure of many-body systems. | Used to determine the optimized molecular geometry and electronic properties. |
| Molecular Geometry Optimization | The process of finding the arrangement of atoms that corresponds to the minimum energy of the molecule. | Provides the most stable 3D structure, which is essential for further analysis. |
| Frontier Molecular Orbitals (FMO) | The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). | Their energies and shapes are crucial for predicting chemical reactivity and reaction mechanisms. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity and lower kinetic stability. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent.
Force Field Development and Validation for Thiazoline (B8809763) Systems
A critical component of MD simulations is the force field, which is a set of parameters that describes the potential energy of a system of atoms. For thiazoline systems, the development of an accurate force field is essential for obtaining reliable simulation results. Force fields like the Transferable Potentials for Phase Equilibria (TraPPE) are developed and validated by comparing simulation results with experimental data for properties like liquid density and heat of vaporization. umn.edu The accuracy of the force field directly impacts the reliability of the predicted conformational dynamics and intermolecular interactions.
Explicit and Implicit Solvent Models in MD Simulations
The surrounding solvent can significantly influence the behavior of a solute molecule. MD simulations can incorporate the solvent in two primary ways: explicitly or implicitly. Explicit solvent models treat individual solvent molecules as part of the simulation, providing a detailed and accurate representation of solvent-solute interactions. Implicit solvent models, on the other hand, represent the solvent as a continuous medium, which is computationally less expensive. The choice between these models depends on the specific research question and the desired level of detail and accuracy.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. amazonaws.com This method is invaluable in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. amazonaws.comnih.gov For derivatives of 2-aminothiazole, docking studies have been used to investigate their potential as inhibitors of various enzymes. nih.govnih.gov The results of these studies, often visualized as 2D and 3D interaction diagrams, reveal key binding interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. mdpi.comresearchgate.net
Virtual Screening Methodologies for Target Identification
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For a compound like 4,5-dihydrothiazol-2-amine, virtual screening can be employed to predict its potential biological targets, thereby elucidating its mechanism of action.
A common approach is structure-based virtual screening, which utilizes the three-dimensional structure of a potential target protein. Molecular docking simulations are performed to predict the binding mode and affinity of the compound within the target's active site. nih.gov For instance, a library of 2-aminothiazoline derivatives could be docked against a panel of known disease-related proteins to identify potential hits. The selection of candidate compounds is often based on their docking scores and the analysis of their binding interactions with key amino acid residues. nih.gov
Another methodology is ligand-based virtual screening, which is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules that are active against the target of interest. A model is built based on the common structural features of these known active compounds, and this model is then used to screen a library for molecules with similar properties.
Binding Affinity Estimation and Interaction Fingerprinting
Following the initial identification of potential hits through virtual screening, a more detailed analysis of the binding affinity and interaction patterns is crucial. Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. Computational methods can estimate this affinity, providing a quantitative measure for ranking and prioritizing compounds.
Interaction fingerprinting is a technique used to summarize the key interactions between a ligand and a protein. These fingerprints are bit-string representations where each bit corresponds to a specific type of interaction with a particular amino acid residue in the binding site. This allows for a detailed comparison of the binding modes of different compounds and can help in understanding the structure-activity relationships.
Below is an illustrative table of a hypothetical interaction fingerprint for a 4,5-dihydrothiazol-2-amine analogue with a target protein.
Table 1: Hypothetical Interaction Fingerprint
| Amino Acid Residue | Interaction Type | Present (1) / Absent (0) |
|---|---|---|
| ASP 120 | Hydrogen Bond (Donor) | 1 |
| ASP 120 | Hydrogen Bond (Acceptor) | 0 |
| TYR 85 | Pi-Pi Stack | 1 |
| LEU 45 | Hydrophobic Interaction | 1 |
| PHE 150 | Hydrophobic Interaction | 1 |
| LYS 43 | Ionic Interaction | 0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction (in non-human contexts)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new or untested compounds, thereby reducing the need for extensive experimental screening, particularly in non-human contexts like in vitro assays or animal models. nih.govmdpi.com
For 4,5-dihydrothiazol-2-amine sulphate analogues, a QSAR model could be developed by first compiling a dataset of these compounds with their experimentally determined biological activities against a specific target. Then, various molecular descriptors are calculated for each compound, and a statistical method is used to build a model that correlates these descriptors with the observed activity.
Descriptor Generation and Selection for 4,5-Dihydrothiazol-2-amine Sulphate Analogues
The first step in QSAR modeling is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov These descriptors can be broadly categorized into:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).
3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area).
Physicochemical descriptors: Such as logP (lipophilicity), polar surface area, and molar refractivity.
Once a large number of descriptors are generated, a crucial step is to select a subset of the most relevant descriptors that have a strong correlation with the biological activity. This helps in building a more robust and interpretable QSAR model.
The table below shows examples of descriptors that could be generated for a series of hypothetical 4,5-dihydrothiazol-2-amine analogues.
Table 2: Example of Molecular Descriptors for QSAR Analysis
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors |
|---|---|---|---|---|
| Analogue 1 | 250.3 | 2.1 | 75.4 | 2 |
| Analogue 2 | 264.4 | 2.5 | 72.1 | 2 |
| Analogue 3 | 278.3 | 2.8 | 80.5 | 1 |
| Analogue 4 | 292.4 | 3.2 | 68.9 | 2 |
Statistical Validation of QSAR Models for Predictive Power
The reliability of a QSAR model is assessed through rigorous statistical validation. nih.gov This is essential to ensure that the model can accurately predict the activity of new compounds and is not just a result of chance correlation. nih.gov Validation is typically performed using both internal and external methods. nih.gov
Internal validation techniques like cross-validation (e.g., leave-one-out or leave-many-out) are used to assess the robustness and stability of the model. mdpi.com
External validation involves splitting the dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive performance on unseen data). nih.gov
Various statistical parameters are used to evaluate the performance of a QSAR model, as shown in the table below. mdpi.com
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model during internal validation. | > 0.5 |
| R²_pred (Predictive R²) | Measures the predictive ability of the model on the external test set. | > 0.5 |
| RMSE (Root Mean Square Error) | Represents the deviation between the predicted and experimental values. | As low as possible |
Cheminformatics Approaches for Library Design and Diversity Analysis of 4,5-Dihydrothiazol-2-amine Sulphate Derivatives
Cheminformatics plays a vital role in the design of chemical libraries of derivatives of a lead compound like 4,5-dihydrothiazol-2-amine. nih.gov The goal is to create a library that is diverse in its chemical structures and properties, thereby maximizing the chances of finding compounds with improved activity or other desirable characteristics. nih.gov
Library design involves selecting a core scaffold (in this case, the 4,5-dihydrothiazol-2-amine core) and then systematically modifying it with a variety of substituents. Cheminformatics tools can be used to enumerate all possible derivatives and then filter them based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and the absence of toxicophores.
Diversity analysis is then performed to ensure that the designed library covers a wide range of chemical space. nih.gov This can be done by calculating various molecular descriptors for all the compounds in the library and then using clustering or other dimensionality reduction techniques to visualize the distribution of the compounds in chemical space.
The following table illustrates a simplified diversity analysis of a small library of hypothetical derivatives.
Table 4: Simplified Diversity Analysis of a Chemical Library
| Derivative | Scaffold | R1-Group | R2-Group | Cluster ID |
|---|---|---|---|---|
| D1 | 4,5-dihydrothiazol-2-amine | -CH3 | -H | 1 |
| D2 | 4,5-dihydrothiazol-2-amine | -Phenyl | -H | 2 |
| D3 | 4,5-dihydrothiazol-2-amine | -CH3 | -Cl | 1 |
| D4 | 4,5-dihydrothiazol-2-amine | -Phenyl | -F | 2 |
| D5 | 4,5-dihydrothiazol-2-amine | -Cyclohexyl | -H | 3 |
Structure Activity Relationship Sar Investigations and Derivative Development Based on the 4,5 Dihydrothiazol 2 Amine Sulphate Scaffold
Design Principles for Novel 4,5-Dihydrothiazol-2-amine Sulphate Analogues
The design of new analogues based on the 4,5-dihydrothiazol-2-amine sulphate core follows established medicinal chemistry principles aimed at optimizing interactions with biological targets. These strategies include scaffold hopping, bioisosteric replacements, and fragment-based drug discovery.
Scaffold hopping is a computational or experimental strategy used to identify structurally novel compounds that retain the biological activity of the original lead. nih.govresearchgate.net This approach allows for the exploration of new chemical space, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetics. For instance, replacing the central thiazoline (B8809763) ring with other heterocyclic systems can lead to new classes of active compounds. mdpi.com
Bioisosteric replacement is a related concept where a substituent or a group of substituents on the lead molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological profile. researchgate.net In the context of 4,5-dihydrothiazol-2-amine analogues, this could involve substituting parts of the molecule to enhance target binding or metabolic stability. For example, triazole rings are noted for their ability to act as bioisosteres for amide functionalities and can alter a compound's architecture through various substitution patterns. nih.gov The 4-hydroxy-1,2,3-triazole scaffold, for instance, has been explored as a potential isostere for a carboxylic acid group. researchgate.net
A recent development in this area is the synthesis of 2H-thiazolo[4,5-d] nih.govacs.orgnih.govtriazole (ThTz), a novel heteroaromatic system. rsc.orgresearchgate.net This scaffold, combining thiazole (B1198619) and triazole rings, offers a versatile building block for scaffold-hopping strategies in medicinal chemistry. nih.govrsc.orgresearchgate.net
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. biosolveit.de Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. biosolveit.de
Thiazole and its derivatives are attractive scaffolds for FBDD campaigns due to their presence in various biologically active compounds and natural products like thiamine (B1217682) (vitamin B1). nih.govacs.org However, the reactivity of certain thiazole derivatives, such as 2-aminothiazoles, needs careful consideration as they can be "frequent hitters" in screening campaigns, showing non-specific activity. nih.govacs.org Therefore, thorough profiling of thiazole-based fragments is crucial to ensure on-target engagement and avoid misleading results. acs.orgnih.govresearchgate.net A focused library of fragment-sized thiazoles and thiadiazoles with diverse substituents has been assembled and profiled to evaluate their utility and potential liabilities in fragment screening. nih.govacs.orgnih.govresearchgate.net
The main strategies in FBDD are:
Fragment Growing: This involves adding chemical moieties to a bound fragment to increase its size and introduce additional interactions with the target. biosolveit.de
Fragment Linking: This strategy connects two or more fragments that bind to adjacent sites on the target, often resulting in a significant increase in binding affinity. biosolveit.de
Fragment Merging: This approach combines the features of two overlapping fragments into a single, more potent molecule. biosolveit.de
Systematics of Substituent Effects on Biological Target Modulation (non-human, pre-clinical)
The biological activity of 4,5-dihydrothiazol-2-amine derivatives can be significantly influenced by the nature and position of substituents on the thiazoline ring and any attached aryl groups. Pre-clinical studies have systematically investigated these effects to establish clear structure-activity relationships.
The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents play a crucial role in modulating the biological activity of thiazoline derivatives. mdpi.comnih.govnih.govyoutube.com
For instance, in a series of 2-aryl-4,5-dihydrothiazoles, it was found that both electron-withdrawing and electron-donating groups could diminish antibacterial activity unless a 2'-hydroxy group was present on the 2-aryl substituent. mdpi.com In another study on pyrazole-imidazoline derivatives, the removal of an amino group and the introduction of substituents like 4-Cl, 4-Br, and 3-Cl,4-CH3 on a phenyl ring enhanced antiparasitic activity, suggesting that para-position substitutions can be beneficial. mdpi.com Conversely, certain combinations of substituents, such as a 5-amino group with specific aryl substituents, can lead to a molecular conformation or charge distribution that is less complementary to the biological target, resulting in reduced activity. mdpi.com
The introduction of a 4-chloro substituent on a thiazole ring was found to impart both steric and electronic effects, slightly reducing activity likely due to the steric interaction with a 5-nitro group, forcing it out of plane with the thiazole ring and lowering the resonance stability of the amide anion. nih.gov The effect of substituents on the electronic properties of benzothiazole (B30560) derivatives has also been studied, showing that the substitution of a nitro group (-NO2) can lower both the HOMO and LUMO energy levels, thereby reducing the energy gap and potentially enhancing charge transport properties. nih.gov
The following table summarizes the observed effects of different substituents on the biological activity of thiazole and related heterocyclic derivatives in pre-clinical studies.
| Compound Class | Substituent | Position | Observed Effect on Activity | Reference |
| 2-Aryl-4,5-dihydrothiazoles | Electron-withdrawing/donating groups | Aryl ring | Abolished antibacterial activity without a 2'-hydroxy group | mdpi.com |
| Pyrazole-imidazoline derivatives | 4-Cl, 4-Br, 3-Cl,4-CH3 | Phenyl ring | Enhanced antiparasitic activity | mdpi.com |
| 2-Aminothiazole (B372263) sulfonamides | Nitro group | Varies | Reduced HOMO-LUMO energy gap | nih.gov |
| 2-Aminothiazole sulfonamides | Bromo and fluoro groups | Varies | Slightly increased HOMO-LUMO energy gap | nih.gov |
| 2-Aminothiazole derivatives | Alkyl chains | Varies | Varied effects on biological efficacy | mdpi.com |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Various | Thiazole ring | Significant anti-inflammatory and analgesic activity | nih.gov |
The three-dimensional shape and flexibility of a molecule are critical for its interaction with a biological target. frontiersin.org Conformational flexibility refers to the ability of a molecule to adopt different spatial arrangements through the rotation of single bonds. frontiersin.org High rotational barriers can restrict the number of accessible conformations, leading to a more rigid molecule, while low barriers allow for greater flexibility. frontiersin.orgnih.gov
In N-aryl thiazoline derivatives, the barrier to rotation around the N-aryl bond can be significant, leading to the existence of stable atropisomers (stereoisomers resulting from hindered rotation). researchgate.net The height of this rotational barrier is influenced by the size of substituents on the aryl ring, with larger groups leading to higher barriers. researchgate.net For example, the barrier to rotation is much higher in thiazoline-thione derivatives compared to their thiazoline-one counterparts, reflecting the larger size of a thiocarbonyl group versus a carbonyl group. researchgate.net
The conformational state of molecules can be analyzed using techniques like NMR spectroscopy and computational methods such as DFT calculations. nih.gov These studies can determine the preferred conformations in solution and in the solid state, as well as estimate the energy barriers for rotation around specific bonds. nih.gov For example, studies on β-hydroxynaphthylamides have shown that these molecules can exist in different conformational states depending on the solvent, with intramolecular hydrogen bonds forming in aprotic solutions and intermolecular hydrogen bonds in the solid state. nih.gov
Combinatorial Chemistry and High-Throughput Synthesis of Libraries
Combinatorial chemistry has become an indispensable tool in drug discovery and materials science, enabling the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening. units.itnih.govbenthamscience.com This approach significantly accelerates the process of identifying and optimizing new molecules with desired properties. units.it
Several strategies are employed in combinatorial synthesis, including:
Solid-Phase Synthesis: Compounds are synthesized on a solid support (resin), which simplifies purification as excess reagents and byproducts can be washed away. units.it
Solution-Phase Synthesis: Reactions are carried out in solution, often with the aid of polymer-bound reagents or scavengers to facilitate purification. units.it A specific solution-phase technique is the "catch-and-release" strategy, where the target molecule is selectively bound to a resin, allowing for the removal of impurities before the pure product is released. units.it
These methods have been successfully applied to the synthesis of libraries of thiazine (B8601807) derivatives, which are structurally related to the 4,5-dihydrothiazol-2-amine scaffold. units.it For example, a resin-bound sulfonic acid has been used as both a reaction promoter and a scavenger to synthesize a library of 1,3-thiazines with five points of diversity. units.it High-throughput synthesis has also been employed to create libraries of triazole-based metal complexes for screening in antimicrobial applications. chemrxiv.org
The development of automated synthesis platforms and high-throughput characterization techniques has further enhanced the power of combinatorial chemistry in polymer and materials research.
Solid-Phase Synthesis Techniques for Thiazoline Derivatives
Solid-phase synthesis has become a cornerstone for the rapid generation of libraries of thiazoline derivatives for high-throughput screening. This technique simplifies purification and allows for the use of excess reagents to drive reactions to completion. A common strategy involves the use of a polymer-supported thiourea (B124793) which can be reacted with various α-haloketones to generate the thiazole ring.
One reported method details the solid-phase synthesis of 2,4-diaminothiazoles starting from a polymer-bound thiouronium salt. This approach involves the formation of a polymer-bound thioureido-thiourea intermediate, which, upon treatment with α-bromo-ketones, undergoes S-alkylation followed by a base-catalyzed intramolecular cyclization and cleavage from the resin to yield the desired 2,4-diaminothiazoles. rsc.org Another technique utilizes a trityl isothiocyanate resin to prepare a polymer-supported thiourea. This is then condensed with a methyl 2-chloroacetoacetate to form 2-aminothiazole-5-carboxylic acid methyl esters. rsc.org
A key step in the solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives is the dehydrative cyclization of a thiourea intermediate resin. This is achieved by reacting the resin with an α-bromoketone in a suitable solvent like DMF. The resulting 2-amino-5-carboxylate thiazole resin can then be coupled with various amines to introduce diversity, followed by cleavage from the solid support to yield the final products. nih.gov These solid-phase methods are highly amenable to the creation of diverse thiazoline libraries for screening purposes.
Table 1: Examples of Solid-Phase Synthesis Approaches for Thiazole Derivatives
| Starting Material (Solid Support) | Key Reaction Steps | Product Type | Reference |
| Polymer-bound thiouronium salt | Formation of polymer-bound thioureido-thiourea, S-alkylation with α-bromo-ketones, base-catalyzed cyclization/cleavage | 2,4-Diaminothiazoles | rsc.org |
| Trityl isothiocyanate resin | Formation of polymer-supported thiourea, condensation with methyl 2-chloroacetoacetate | 2-Aminothiazole-5-carboxylic acid methyl esters | rsc.org |
| 4-formyl-3-methoxy phenoxy resin | Reductive amination, formation of thiourea intermediate, dehydrative cyclization with α-bromoketone, amine coupling, cleavage | 2-Amino-5-carboxamide thiazoles | nih.gov |
Solution-Phase Parallel Synthesis Approaches
Solution-phase parallel synthesis offers an alternative to solid-phase methods, particularly when larger quantities of compounds are needed or when reactions are not amenable to a solid support. This approach allows for the simultaneous synthesis of a library of compounds in separate reaction vessels. Automated synthesizers can be employed to manage the reaction, work-up, and isolation processes, significantly increasing throughput. rsc.org
A procedure for the solution-phase parallel synthesis of a 2-aminothiazole library has been described, highlighting the use of automated workstations for efficient production. rsc.org Such systems can handle the repetitive steps of synthesis, extraction, and purification, leading to the generation of compound libraries with high yield and purity without the need for manual purification. rsc.orgyoutube.com The success of solution-phase parallel synthesis relies on the development of robust reactions that proceed to high conversion and allow for easy removal of byproducts and excess reagents.
Rational Design Strategies Guided by Computational Data
Computational methods are increasingly used to guide the design of novel 4,5-dihydrothiazol-2-amine derivatives with improved potency and selectivity. These in silico techniques can predict how a molecule will interact with its biological target, thereby prioritizing the synthesis of compounds with a higher probability of success.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. By analyzing a set of active compounds, a pharmacophore model can be generated that defines the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions.
For instance, in the development of VEGFR-2 inhibitors, pharmacophore models have been created based on known inhibitors. These models typically include a heteroaromatic moiety that binds to the hinge region of the ATP binding site, a spacer group, a pharmacophore element capable of forming hydrogen bonds with key residues like Glu885 and Asp1046, and a terminal hydrophobic group that interacts with an allosteric pocket. nih.gov Similarly, for the design of anti-inflammatory 4,5-dihydropyrazole-thiazole derivatives, a strategy of pharmacophore combination has been employed to merge the key features of both the dihydropyrazole and thiazole scaffolds. nih.gov These models serve as a blueprint for lead optimization, guiding the modification of the 4,5-dihydrothiazol-2-amine scaffold to better fit the pharmacophoric requirements of the target.
De Novo Design Approaches for Enhanced Selectivity
De novo design is a computational strategy that aims to create novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific biological target. This approach is particularly useful when there is a lack of known potent ligands to build upon. The process typically involves identifying a desirable set of interactions within the target's binding site and then using algorithms to construct a molecule that satisfies these geometric and chemical constraints.
While specific examples of de novo design applied directly to the 4,5-dihydrothiazol-2-amine sulphate scaffold were not prominently found in the searched literature, the general principles of this methodology are broadly applicable. For example, computational methods for de novo enzyme design involve defining a catalytic mechanism and an idealized active site, which is then used as a template to search for protein scaffolds that can accommodate the catalytic residues. A similar approach could be envisioned for designing selective inhibitors based on the thiazoline scaffold. By defining the key interactions that confer selectivity for a particular enzyme or receptor, a de novo design algorithm could assemble fragments, potentially including the 4,5-dihydrothiazole core, to create novel and highly selective ligands. This powerful technique holds promise for the future development of more targeted therapeutics derived from this versatile scaffold.
SAR Studies Related to Specific Molecular Targets (e.g., enzyme active sites, receptor pockets in non-human systems)
Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the 4,5-dihydrothiazol-2-amine scaffold influence its interaction with specific biological targets. These studies provide valuable insights for designing more potent and selective derivatives.
One study focused on thiazole derivatives as inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammatory diseases. Through high-throughput screening and subsequent structural modifications, a thiazole derivative with a guanidine (B92328) group was identified as a potent inhibitor of human VAP-1. nih.gov
In another example, thiazole-fused androstenone and ethisterone (B1671409) derivatives were investigated for their activity against melanoma. SAR studies revealed that thiazole-fused ethisterone derivatives were generally more potent than the corresponding androstenone compounds. Furthermore, amino-substituted thiazole derivatives showed greater potency than alkyl or aryl substituted derivatives. nih.gov
The anti-inflammatory potential of novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives was also explored. Preliminary SAR analysis based on their ability to inhibit nitric oxide release in LPS-induced RAW264.7 cells identified an optimal compound that exhibited more potent anti-inflammatory activity than the positive controls. nih.gov
Table 2: SAR Data for Thiazole Derivatives Targeting Specific Non-Human or In Vitro Systems
| Scaffold | Target | Key SAR Findings | Reference |
| Thiazole-guanidine | Human Vascular Adhesion Protein-1 (VAP-1) | A guanidine group on the thiazole scaffold was found to be critical for potent inhibitory activity. | nih.gov |
| Thiazole-fused ethisterone | Melanoma cell lines | Ethisterone scaffold was more potent than androstenone. Amino substitution on the thiazole ring enhanced activity compared to alkyl or aryl groups. | nih.gov |
| 2-(4,5-dihydropyrazol-1-yl)-thiazole | LPS-induced RAW264.7 cells (in vitro inflammation model) | Specific substitutions on the phenyl rings of the dihydropyrazole moiety led to a compound with superior nitric oxide inhibitory activity. | nih.gov |
| 2-Amino-4,5-diarylthiazole | Candida albicans | Demethylation of a methoxy-substituted derivative resulted in a compound with antifungal activity comparable to fluconazole. |
Pre Clinical Biological Activity Profiling of 4,5 Dihydrothiazol 2 Amine Sulphate and Its Analogues
In Vitro Enzyme Inhibition and Activation Studies
The in vitro enzymatic activity of dihydrothiazole derivatives has been a subject of investigation to understand their therapeutic potential.
Analogues of 4,5-dihydrothiazol-2-amine have demonstrated notable inhibitory effects on bacterial kinases. Specifically, two benzothiazole (B30560) ethyl urea (B33335) compounds potently inhibited the ATPase activity of E. coli DNA gyrase and topoisomerase IV in vitro, with IC₅₀ values ranging from 0.0033 to 0.046 μg/mL. nih.govacs.org These compounds were found to be significantly more potent than the reference drug novobiocin. nih.govacs.org Impressively, they exhibited powerful inhibitory activity against S. aureus topoisomerase IV with IC₅₀ values of 0.012 and 0.008 μg/mL, while showing selectivity for the bacterial isoform over human topoisomerase II. nih.govacs.org
The search did not yield specific information on the direct modulation of protease and hydrolase activity by 4,5-dihydrothiazol-2-amine sulphate or its close analogues in non-human specific isolated systems.
Receptor Binding and Modulation Assays in Isolated Systems (non-human cell lines)
The interaction of dihydrothiazole compounds with various receptor systems is a key area of pre-clinical research.
Specific studies on the direct interaction of 4,5-dihydrothiazol-2-amine sulphate or its analogues with G protein-coupled receptors in isolated non-human cell lines were not identified in the search results.
The search did not yield specific results regarding the modulation of ion channels by 4,5-dihydrothiazol-2-amine sulphate or its close analogues in isolated non-human cell line systems.
Antimicrobial Activity Studies (In Vitro)
Thiazole (B1198619) and its derivatives are recognized as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. iiste.org The aminothiazole ring, a core component of the subject compound, is integral to various drugs developed for a range of treatments. iiste.org
Newly synthesized [(pyrazol-4-yl)methylene]hydrazono-2,3-dihydrothiazole derivatives have shown moderate to high inhibitory activity against Bacillus subtilis, Pseudomonas aeruginosa, and Streptomyces species. iiste.org Similarly, pyridine-substituted thiazole derivatives have demonstrated antimicrobial activity against Bacillus cereus, Staphylococcus aureus, Candida albicans, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net One of the most potent compounds in this series exhibited a Minimum Inhibitory Concentration (MIC) of 0.02 mM against Staphylococcus aureus and Bacillus cereus. researchgate.net
Furthermore, a series of 2-aryl-4,5-dihydrothiazole analogues were synthesized and tested for their antibacterial effects. researchgate.net Among these, (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole and (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole showed significant inhibition against Ralstonia solanacearum, Pseudomonas syringae pv. actinidiae, Bacillus subtilis, and Bacillus cereus, with MIC values ranging from 3.91 to 31.24 μg·mL⁻¹. researchgate.net The presence of a 2'-hydroxy group on the 2-aryl substituent was found to be crucial for the antibacterial activity. researchgate.net These compounds are believed to exert their effect by influencing fatty acid synthesis in the tested bacteria. researchgate.netmdpi.commdpi.com
A series of dihydrothiazole derivatives were also identified as effective inhibitors of E. coli UTI89 biofilm formation, with the benzyl-substituted derivative showing the highest potency with an IC₅₀ of 7 μM. nih.govacs.org
Table 1: In Vitro Antimicrobial Activity of Dihydrothiazole Analogues
| Compound/Derivative Class | Microorganism | Activity (MIC/IC₅₀) |
| [(Pyrazol-4-yl)methylene]hydrazono-2,3-dihydrothiazoles | Bacillus subtilis | Moderate to High |
| Pseudomonas aeruginosa | Moderate to High | |
| Streptomyces species | Moderate to High | |
| Pyridine-substituted thiazole derivative | Staphylococcus aureus | 0.02 mM |
| Bacillus cereus | 0.02 mM | |
| (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole | Ralstonia solanacearum | 3.91 - 31.24 μg·mL⁻¹ |
| Pseudomonas syringae pv. actinidiae | 3.91 - 31.24 μg·mL⁻¹ | |
| Bacillus subtilis | 3.91 - 31.24 μg·mL⁻¹ | |
| Bacillus cereus | 3.91 - 31.24 μg·mL⁻¹ | |
| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole | Ralstonia solanacearum | 3.91 - 31.24 μg·mL⁻¹ |
| Pseudomonas syringae pv. actinidiae | 3.91 - 31.24 μg·mL⁻¹ | |
| Bacillus subtilis | 3.91 - 31.24 μg·mL⁻¹ | |
| Bacillus cereus | 3.91 - 31.24 μg·mL⁻¹ | |
| Benzyl-substituted dihydrothiazole derivative | E. coli UTI89 (biofilm) | 7 μM (IC₅₀) |
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations
The antibacterial potential of 4,5-dihydrothiazole derivatives has been a subject of significant research, with studies revealing a broad spectrum of activity against various bacterial strains. The core structure of these compounds, often featuring a thiazole ring, is a recurring motif in many biologically active molecules. globalresearchonline.net Modifications to this central scaffold have led to the development of numerous analogues with varying degrees of antibacterial efficacy.
Research into 2-aryl-4,5-dihydrothiazole analogues has demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds such as (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) and its (R)-enantiomer (7h′) have shown significant activity against Ralstonia solanacearum, Pseudomonas syringae pv. actinidiae, Bacillus subtilis, and Bacillus cereus. nih.gov The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.91 to 31.24 μg·mL−1, indicating potent antibacterial action. nih.gov The presence of a 2'-hydroxy group on the 2-aryl substituent of the 4,5-dihydrothiazole analogues appears to be a critical factor for their antibacterial properties. nih.gov
Further studies on other thiazole derivatives have also reported promising antibacterial activity. For instance, novel aminothiazole compounds with various substituents have demonstrated activity against Escherichia coli and Bacillus subtilis. nih.gov Similarly, a series of 1-methyl- and 1-ethyl-3,4-disubstituted-4,5-dihydro- 1H-1,2,4-triazol-5-ones, which are structurally related to the thiazole core, have also been screened for their antibacterial properties. nih.gov
The mechanism of action for some of these compounds has been investigated, with evidence suggesting that they may interfere with fatty acid synthesis in bacteria. nih.gov This is supported by observations from scanning electron microscope (SEM) and fatty acid exposure experiments. nih.gov
Interactive Table: Antibacterial Activity of 4,5-Dihydrothiazole Analogues
| Compound | Target Bacteria | MIC (μg/mL) |
| (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) | Ralstonia solanacearum | 3.91 - 31.24 |
| (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) | Pseudomonas syringae pv. actinidiae | 3.91 - 31.24 |
| (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) | Bacillus subtilis | 3.91 - 31.24 |
| (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) | Bacillus cereus | 3.91 - 31.24 |
| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole (7h′) | Ralstonia solanacearum | 3.91 - 31.24 |
| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole (7h′) | Pseudomonas syringae pv. actinidiae | 3.91 - 31.24 |
| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole (7h′) | Bacillus subtilis | 3.91 - 31.24 |
| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole (7h′) | Bacillus cereus | 3.91 - 31.24 |
| 2-(5-fluoropyrimidinyl)pyridazinone 11 | Klebsiella pneumoniae | 2 |
| Pyridazinone 21 | Klebsiella pneumoniae | 32 |
Antifungal and Antiviral Efficacy against Model Pathogens
Thiazole derivatives have demonstrated significant potential as both antifungal and antiviral agents. nih.govnanobioletters.comnih.gov Their broad-spectrum activity makes them promising candidates for the development of new therapeutic agents against a variety of microbial pathogens.
Antifungal Activity:
A number of thiazole-based compounds have been synthesized and evaluated for their antifungal properties. nanobioletters.com Notably, newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system have shown very strong activity against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov In some cases, the activity of these derivatives was comparable or even superior to the standard antifungal drug nystatin. nih.gov The mechanism of action is thought to involve disruption of the fungal cell wall or membrane. nih.gov
Furthermore, 2-amino-4,5-diarylthiazole derivatives have also been investigated for their anti-Candida albicans activity. nih.govnih.gov One such derivative, 5a8, exhibited an MIC80 of 9 μM, which is comparable to the widely used antifungal fluconazole. nih.govnih.gov Other studies have reported that thiazole hydrazine (B178648) derivatives show better antifungal activity against C. albicans than the standard drug Griseofulvin, with MIC values of 250 µg/mL. nanobioletters.com
Antiviral Activity:
The antiviral potential of thiazole derivatives has been extensively reviewed, with patented compounds showing inhibitory effects against a wide range of viruses. nih.govtandfonline.com These include influenza viruses, coronaviruses, herpes viruses, hepatitis B and C viruses, bovine viral diarrhea virus, and chikungunya virus. nih.govtandfonline.com
For instance, certain thiazole derivatives have demonstrated potent anti-Hepatitis B Virus (HBV) activity with EC50 values less than 0.1 μM and low cytotoxicity. tandfonline.com One specific thiazole derivative, compound 3, showed an EC50 value of ≤ 0.05 µM against HBV. tandfonline.com Another compound, a thiazole derivative bearing a specific moiety, revealed high potency with an EC50 of 0.00019 µM in HeLa cells. tandfonline.com
Against the human respiratory syncytial virus (RSV), some thiazole derivatives have shown significant antiviral potency with EC50 values less than 0.01 µM. tandfonline.com In the context of influenza A, a thiazole derivative with a 4-trifluoromethylphenyl substituent demonstrated antiviral activity comparable to oseltamivir (B103847) and amantadine. nih.gov Additionally, novel 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and shown to have protective activity against the Tobacco Mosaic Virus (TMV). mdpi.com
Interactive Table: Antifungal and Antiviral Activity of Thiazole Derivatives
| Compound/Derivative | Pathogen | Activity Metric | Value |
| Thiazole derivatives with cyclopropane system | Candida albicans | MIC | 0.008–7.81 µg/mL |
| 2-Amino-4,5-diarylthiazole derivative 5a8 | Candida albicans | MIC80 | 9 µM |
| Thiazole hydrazine derivatives | C. albicans | MIC | 250 µg/mL |
| Thiazole derivative 3 | Hepatitis B Virus (HBV) | EC50 | ≤ 0.05 µM |
| Thiazole derivative 107 | HeLa cells | EC50 | 0.00019 µM |
| Thiazole derivatives 101, 102, 103 | Human RSV-A | EC50 | < 0.01 µM |
| Thiazole derivative with 4-trifluoromethylphenyl substituent | Influenza A (PR8 strain) | Activity | Comparable to oseltamivir and amantadine |
| 1,3,4-Thiadiazole derivative E2 | Tobacco Mosaic Virus (TMV) | EC50 | 203.5 μg/mL |
Antiparasitic Activity Investigations (In Vitro and Non-mammalian In Vivo Models)
Thiazole-containing compounds have emerged as a significant area of research in the quest for new antiparasitic agents, demonstrating notable activity against protozoan parasites such as Plasmodium and Leishmania. nih.govnih.gov
Anti-plasmodial Activity:
Several studies have highlighted the potential of thiazole derivatives as antimalarial agents. nih.govnih.gov A comprehensive review focusing on the antimalarial activity of the thiazole scaffold has identified it as a promising therapeutic target in Plasmodium species. nih.gov Research has led to the synthesis and evaluation of various thiazole derivatives for their ability to combat the malaria parasite. nih.gov For example, novel thiazole hydrazine derivatives have been synthesized and screened for their antimalarial activity against Plasmodium falciparum, showing moderate to good activity. nanobioletters.com One particular compound, 4c, exhibited promising antimalarial activity with an IC50 value close to that of the standard drug, quinine. nanobioletters.com
Anti-leishmanial Activity:
Thiazole and its related heterocyclic structures, such as 1,3,4-thiadiazoles, have been investigated for their efficacy against Leishmania parasites. nih.govmui.ac.ir A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines demonstrated good anti-leishmanial activity against the promastigote form of Leishmania major. nih.gov The most potent compound in this series, a 4-methylbenzyl analog (3i), significantly reduced the number of intracellular amastigotes per macrophage. nih.gov
Further research on 1,3,4-thiadiazole derivatives has shown that modifications to the core structure can influence their antileishmanial effects. mui.ac.ir One such derivative, compound II, was found to be the most active against both promastigotes and amastigotes of L. major after 24 hours of incubation, with IC50 values of 44.4 µM and 64.7 µM, respectively. mui.ac.ir Other studies have explored thiazolidine-2,4-dione derivatives, with one compound (14c) showing good antileishmanial activity (EC50 = 7 µM) and favorable selectivity. mdpi.com Additionally, 2,4-diaminoquinazoline analogs have displayed remarkable activity against Leishmania major in human macrophages in vitro, with 50% effective doses in the picogram per milliliter range. nih.gov
Interactive Table: Antiparasitic Activity of Thiazole Analogues
| Compound/Derivative | Parasite | Activity Metric | Value |
| Thiazole hydrazine (4c) | Plasmodium falciparum | IC50 | Close to quinine |
| 4-methylbenzyl analog (3i) | Leishmania major (promastigotes) | - | Most active in series |
| Compound II | Leishmania major (promastigotes) | IC50 | 44.4 µM |
| Compound II | Leishmania major (amastigotes) | IC50 | 64.7 µM |
| Thiazolidine-2,4-dione (14c) | Leishmania infantum (promastigotes) | EC50 | 7 µM |
| 2,4-Diaminoquinazoline analogs | Leishmania major | ED50 | 12 to 91 pg/ml |
Thiazole derivatives have been recognized for their potential as anthelmintic agents, with numerous studies focusing on their synthesis and evaluation against various helminths. tsijournals.comijpsnonline.com The thiazole nucleus is a common feature in many pharmacologically active compounds, and its derivatives have shown promise in combating helminthic infections. tsijournals.com
A series of 2-amino substituted 4-phenyl thiazole derivatives were synthesized and evaluated for their anthelmintic activity against the Indian adult earthworm, Pheretima posthuma. ijpsnonline.com All the synthesized compounds demonstrated significant anthelmintic effects. ijpsnonline.com Notably, compounds IVc and IVe were identified as particularly potent when compared to the standard drug, mebendazole. Another study also highlighted that compounds 4c and 4e from a series of thiazole derivatives were more potent than mebendazole. researchgate.net
In a separate investigation, various synthesized thiazole derivatives showed dose-dependent anthelmintic activity. tsijournals.com One compound, 1c, demonstrated the most potent activity, causing paralysis and death of worms at a time comparable to the standard drug, piperazine (B1678402) citrate, at a concentration of 5 mg/mL. tsijournals.com The mechanism of action for some of these compounds is thought to involve the inhibition of β-tubulin, a critical protein in helminths.
Interactive Table: Anthelmintic Activity of Thiazole Derivatives
| Compound | Organism | Concentration (mg/mL) | Paralysis Time (min) | Death Time (min) |
| 1b | Pheretima posthuma | 5 | 23.12 ± 0.90 | 46.04 ± 1.00 |
| 1b | Pheretima posthuma | 10 | 14.30 ± 0.90 | 30.46 ± 0.60 |
| 1b | Pheretima posthuma | 15 | 9.16 ± 0.70 | 20.03 ± 0.10 |
| 1b | Pheretima posthuma | 20 | 4.41 ± 0.70 | 14.04 ± 1.00 |
| 1c | Pheretima posthuma | 5 | Comparable to piperazine citrate | Comparable to piperazine citrate |
| IVc | Pheretima posthuma | - | More potent than mebendazole | More potent than mebendazole |
| IVe | Pheretima posthuma | - | More potent than mebendazole | More potent than mebendazole |
Cell-Based Assays for Cellular Pathway Modulation (non-human, non-clinical)
Thiazole derivatives have been extensively studied for their ability to modulate cellular pathways, particularly those involved in apoptosis and necrosis, in various cancer cell lines. These studies provide valuable insights into the potential mechanisms of action of these compounds as anticancer agents.
Several novel thiazole derivatives have been shown to induce apoptosis in different cancer cell lines. acs.org For instance, a series of arylidene-hydrazinyl-thiazoles demonstrated significant cytotoxicity against BxPC-3, MOLT-4, and MCF-7 cancer cells. acs.org The most potent compounds, 4m, 4n, and 4r, induced apoptosis by increasing caspase-3/7 activity, causing a loss of mitochondrial membrane potential, and modulating the expression of Bcl2 and Bax genes. acs.org These compounds also led to cell cycle arrest in the G2/M phase. acs.org
Similarly, a set of bis-thiazole derivatives were found to induce mitochondrial-dependent apoptosis in cancer cell lines. frontiersin.org Compounds 5a, 5b, and 5f were particularly effective, upregulating pro-apoptotic genes like bax and puma, while downregulating the anti-apoptotic gene Bcl-2. frontiersin.org Another study on novel thiazole derivatives, 3b and 3e, showed that they induced G0–G1 phase cell cycle arrest and increased total apoptotic activity, supported by elevated caspase-3 levels in leukemia HL-60(TB) cells.
Furthermore, a novel thiazole derivative, compound 4c, was found to be highly effective in suppressing the growth of MCF-7 and HepG2 cancer cells by inducing both apoptosis and necrosis. mdpi.com In MCF-7 cells, compound 4c increased the percentage of early and late apoptosis by 43.9-fold and 32.8-fold, respectively, compared to untreated cells. mdpi.com It also increased cell death via necrosis by 4.5-fold. mdpi.com This compound was also shown to induce cell cycle arrest at the G1/S phase. mdpi.com Another set of thiazole derivatives was also able to induce early apoptosis, with one compound, 6e, also inducing cellular necrosis and cell cycle arrest at the G2M phase in HCT-116 cells. researchgate.net
Interactive Table: Apoptosis and Necrosis Induction by Thiazole Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Effect |
| Arylidene-hydrazinyl-thiazoles (4m, 4n, 4r) | BxPC-3, MOLT-4, MCF-7 | Increased caspase-3/7 activity, loss of mitochondrial membrane potential, modulated Bcl2/Bax expression, G2/M cell cycle arrest. acs.org |
| Bis-thiazoles (5a, 5b, 5f) | Representative cancer cell lines | Upregulated pro-apoptotic genes (bax, puma), downregulated anti-apoptotic gene (Bcl-2). frontiersin.org |
| Thiazole derivatives (3b, 3e) | Leukemia HL-60(TB) | G0–G1 phase cell cycle arrest, increased total apoptotic activity, increased caspase-3 levels. |
| Thiazole derivative (4c) | MCF-7 | Increased early and late apoptosis, increased necrosis, G1/S phase cell cycle arrest. mdpi.com |
| Thiazole derivative (6e) | HCT-116 | Induced early apoptosis and cellular necrosis, G2M cell cycle arrest. researchgate.net |
Gene Expression and Protein Level Alterations
No studies were identified that investigated the effects of 4,5-Dihydrothiazol-2-amine sulphate on gene expression or protein levels in preclinical models. This type of analysis is crucial for understanding the compound's mechanism of action at a molecular level, yet such data is not available in the public domain.
Target Validation and Mechanistic Elucidation in Animal Models
Similarly, there is a lack of published research on the in vivo target validation and mechanistic studies of 4,5-Dihydrothiazol-2-amine sulphate in animal models. This includes the absence of target engagement and biomarker studies in rodents, which are critical steps in the preclinical drug development process.
Information regarding the ex vivo analysis of 4,5-Dihydrothiazol-2-amine sulphate distribution to target tissues is not available. These studies are essential for determining if the compound reaches its intended site of action in a living organism.
There are no publicly available studies that assess how 4,5-Dihydrothiazol-2-amine sulphate modulates molecular pathways in tissue samples from animal models. This information is vital for confirming the compound's mechanism of action and its effects on biological signaling pathways.
Emerging Applications and Future Research Trajectories for 4,5 Dihydrothiazol 2 Amine Sulphate in Chemical Science
Applications in Material Science and Polymer Chemistry
The unique structural features of 4,5-Dihydrothiazol-2-amine sulphate and its derivatives make them promising candidates for applications in material science and polymer chemistry. The presence of both a reactive amino group and a thiazole (B1198619) ring allows for their use as monomers in polymerization reactions and in the development of novel functional materials.
Role as Monomers in Polymerization Reactions
Derivatives of 2-aminothiazole (B372263) serve as versatile monomers for the synthesis of various polymers. The amino group can readily participate in polycondensation reactions with diacid chlorides to form polyamides. For instance, novel heteroaromatic sulfur-containing polyamides have been synthesized by reacting thiophene-based monomers with different diacid chlorides. researchgate.net This low-temperature polycondensation method is a straightforward and cost-effective technique for creating polymers with specific properties, such as selective adsorption of heavy metal ions. researchgate.net
The high reactivity of the amino group, as well as positions 3 and 5 of the 1,3-thiazole ring, provides multiple avenues for creating complex, polycondensed N,S-heterocycles with a wide range of possible substituents. researchgate.net This versatility allows for the tailoring of polymer backbones to include both aliphatic and aromatic moieties, influencing the final material's properties. researchgate.net
Functional Materials Development (e.g., optoelectronic, conductive)
While direct evidence for the application of 4,5-Dihydrothiazol-2-amine sulphate in optoelectronic and conductive materials is still emerging, the broader class of thiazole-containing compounds shows significant promise. The inherent electronic properties of the thiazole ring, when incorporated into a polymer backbone, can contribute to the development of materials with interesting electronic and photophysical characteristics.
Research into related thiazole derivatives has shown their potential in various fields. For example, the synthesis of 2-amino-4-substituted-1,3-thiazoles is well-established, and these compounds are known to exhibit a range of biological activities. researchgate.net The ability to introduce various functional groups onto the thiazole ring through substitution reactions opens up possibilities for fine-tuning the electronic properties of resulting polymers. smolecule.com
Catalytic Roles and Ligand Design in Organometallic Chemistry
The field of organometallic chemistry has seen significant advancements through the design and synthesis of novel ligands that can coordinate with metal centers to create highly efficient and selective catalysts. 4,5-Dihydrothiazol-2-amine and its derivatives are emerging as valuable scaffolds for the development of such ligands.
Chiral Ligand Synthesis for Asymmetric Catalysis
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The modular nature of thiazole derivatives allows for the introduction of chirality, leading to the development of effective chiral ligands.
For example, a variety of chiral squaramide derivatives, synthesized from chiral amines and aminoalcohols, have been successfully used in asymmetric catalysis. nih.gov Although direct use of 4,5-Dihydrothiazol-2-amine sulphate in these specific examples is not detailed, the principle of using chiral amine moieties is transferable. The synthesis of C2-symmetric chiral ligands is a key strategy, and various new designs are continuously being developed. researchgate.net These ligands have been successfully applied in reactions such as the nickel(II)-catalyzed asymmetric Friedel-Crafts alkylation. researchgate.net
Furthermore, the development of P-chiral dihydrobenzooxaphosphole ligands highlights the importance of chirality in ligand design for achieving high enantioselectivity in transition metal-catalyzed reactions. researchgate.net The principles learned from these systems can inform the design of novel chiral ligands based on the 4,5-dihydrothiazole scaffold.
Metal Complex Formation and Coordination Chemistry
The nitrogen and sulfur atoms within the 4,5-dihydrothiazole ring system provide excellent coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry. The formation of metal complexes is a critical step in creating catalysts and functional materials.
The coordination chemistry of thiazole-containing ligands with various transition metals has been extensively studied. For instance, the synthesis and characterization of metal complexes with multidentate azo dye ligands derived from 4-aminoantipyrine (B1666024) have demonstrated the ability of such ligands to form stable complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net These complexes often exhibit interesting geometries, such as distorted octahedral or tetrahedral, which are crucial for their catalytic activity. researchgate.net
Moreover, the study of metal complexes with Schiff base ligands, which can be readily formed from amino-functionalized thiazoles, reveals a rich diversity of structural and physico-chemical properties. researchgate.net These complexes have shown potential in various catalytic applications. The ability of the thiazole ring to act as a part of a larger, multidentate ligand system allows for the fine-tuning of the electronic and steric properties of the resulting metal complex.
Agronomical Applications and Crop Protection Research (non-human)
While the primary focus of research on 4,5-Dihydrothiazol-2-amine sulphate and its derivatives has been in the pharmaceutical and chemical synthesis domains, there is growing interest in their potential applications in agriculture. The biological activity exhibited by this class of compounds suggests they could be explored for roles in crop protection and enhancement.
The structural similarity of some 4,5-dihydrothiazole derivatives to known biologically active molecules suggests potential for interaction with biological targets in plants and pests. nih.gov For instance, the core thiazole structure is present in some commercial fungicides and insecticides. Research into the synthesis of new thiazole derivatives often includes screening for various biological activities, which can uncover potential agronomical applications. nih.gov
The development of compounds that can modulate enzyme activity, as seen with 4,5-Dihydrothiazol-2-amine sulphate's interaction with cysteine desulfurase, could have implications for plant physiology and defense mechanisms. smolecule.com By understanding how these compounds affect biochemical pathways, it may be possible to design new molecules for crop protection that are effective and have a favorable environmental profile. Further research in this area is needed to fully explore the potential of 4,5-Dihydrothiazol-2-amine sulphate and its analogues in agriculture.
Herbicide and Pesticide Development Based on Thiazoline (B8809763) Scaffolds
The thiazole and its dihydro-derivative, the thiazoline ring, are important structural motifs in agrochemicals. Research into heterocyclic compounds for crop protection has identified scaffolds containing the thiazole ring as possessing significant biological activity. While direct application of 4,5-Dihydrothiazol-2-amine sulphate as a herbicide is not its primary use, its role as a precursor for more complex herbicidal molecules is an area of active investigation.
Recent studies have highlighted the potential of fused heterocyclic systems based on the dihydrothiazole structure. For example, a novel class of compounds, 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridines, has been developed and shown to exhibit potent herbicidal activity. These molecules, which feature the core dihydrothiazole ring, function as inhibitors of acyl-ACP thioesterase, an essential enzyme in plant fatty acid synthesis. nih.gov Greenhouse trials have demonstrated that derivatives of this scaffold can effectively control important grass weed species, showcasing the value of the dihydrothiazole core in designing new herbicidal agents. nih.gov
Another study focusing on a scaffold-hopping strategy from a commercial herbicide unexpectedly identified 3-(2-pyridinyl)-benzothiazol-2-one as a highly potent herbicidal lead. nih.gov Subsequent synthesis and evaluation of a series of derivatives based on this benzothiazole (B30560) structure revealed strong post-emergence activity against several broadleaf weeds. nih.gov These findings underscore the utility of the thiazole and dihydrothiazole scaffolds as a foundation for discovering next-generation herbicides. The availability of 4,5-Dihydrothiazol-2-amine sulphate as a starting material facilitates the exploration of new derivatives built upon this promising structural framework.
Plant Growth Regulation Studies
The application of 4,5-Dihydrothiazol-2-amine sulphate and its direct derivatives in plant growth regulation is a less explored field compared to its use in pesticide development. The existing body of scientific literature does not prominently feature this specific compound as a plant growth regulator. However, related heterocyclic structures have shown promise in this domain. For instance, certain 1,2,3-thiadiazol-5-yl-urea derivatives have been patented for their ability to delay plant senescence and inhibit membrane lipid peroxidation, which are key aspects of plant growth and stress response management. google.com These compounds were noted for not inhibiting root growth, a common undesirable side effect of other anti-senescent agents. google.com This suggests that nitrogen-sulfur containing heterocycles, as a class, possess biological activities relevant to plant development. Future research could potentially investigate whether derivatives of the 4,5-dihydrothiazole scaffold can be optimized to elicit similar or other beneficial plant growth-regulating effects.
Veterinary Research Applications (pre-clinical, non-human clinical)
The most significant and well-established application of 4,5-Dihydrothiazol-2-amine is in veterinary medicine, where it serves as a critical building block for the synthesis of powerful anthelmintic drugs.
Development of Agents for Animal Health
The primary role of 4,5-Dihydrothiazol-2-amine (often referred to as 2-imino-1,3-thiazolidine in synthetic literature) is as a precursor to the imidazothiazole class of anthelmintics. Its most notable application is in the synthesis of Levamisole. chemicalbook.comchemicalbook.com Levamisole is the levorotatory (L-isomer) of Tetramisole (B1196661) and is widely used in livestock such as cattle, sheep, and pigs to treat and control infections by gastrointestinal and pulmonary nematodes. google.com The synthesis of Levamisole involves the reaction of a styrene (B11656) oxide derivative with 2-imino-1,3-thiazolidine, followed by cyclization to form the final fused imidazo[2,1-b]thiazole (B1210989) structure. chemicalbook.com The activity of Levamisole is significantly higher than its corresponding D-isomer, making the stereospecific synthesis or resolution from the racemic tetramisole crucial. google.com
Beyond its direct role in forming Levamisole, the thiazole scaffold is explored for other therapeutic areas in animal health. For instance, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and evaluated in animal models for anti-inflammatory and analgesic properties, showing potent inhibition of COX-2 and 5-LOX enzymes. nih.gov
Parasite Control in Livestock and Companion Animals
The success of Levamisole has cemented the importance of the 4,5-dihydrothiazole scaffold in parasite control. Levamisole works as a nicotinic acetylcholine (B1216132) receptor agonist, causing spastic paralysis of susceptible nematodes, which are then expelled from the host's body. bloomtechz.com Its broad-spectrum activity against major parasitic worms makes it an indispensable tool for maintaining the health and productivity of livestock.
Furthermore, research continues to expand on the antiparasitic potential of the thiazole core structure against other pathogens relevant to animal health. Studies on novel thiazole derivatives have demonstrated significant in vitro activity against protozoan parasites, including those that cause Leishmaniasis and Chagas disease, which can affect companion animals and livestock.
| Thiazole Derivative Structure | Target Parasite | Measured Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Phenyl-1,3-thiazol-2-amine derivatives | Leishmania amazonensis (promastigote) | 20.78 to 957.56 µM | nih.gov |
| (E)-4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)hydrazineylidene)-3-(4-nitrophenyl)-2,3-dihydrothiazole | Trypanosoma cruzi (trypomastigote) | 1.67 to >100 µM | nih.gov |
| 4-(4-chlorophenyl)thiazole derivatives | Leishmania amazonensis (amastigote) | 101 to >200 µM | nih.gov |
These findings highlight that the thiazole and dihydrothiazole scaffold remains a fertile ground for the development of new agents to combat a wide range of parasites affecting animal welfare.
Role as a Chemical Probe and Biological Tool
The structural features of 4,5-Dihydrothiazol-2-amine sulphate make it an attractive starting point for the synthesis of chemical probes and biological tools designed to investigate complex biological systems.
Synthesis of Affinity Probes for Target Identification
Affinity-based probes are powerful tools in chemical biology for identifying the protein targets of bioactive small molecules. These probes are typically constructed with three key components: a recognition element that binds to the target protein, a reactive group for covalent bond formation, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and purification.
The 2-amino group of the 4,5-dihydrothiazole ring is a versatile functional handle for derivatization. It can readily react with various electrophiles to attach linkers and reporter tags. For example, the amine can be acylated or reacted with isothiocyanates to introduce different functionalities. nih.gov This reactivity allows for the modular synthesis of affinity probes. A library of potential probe molecules could be generated from the 4,5-dihydrothiazole scaffold, incorporating different recognition elements to target a variety of proteins. The core structure itself, being a key component of bioactive molecules like Levamisole, could be used to design probes aimed at identifying novel binding partners or understanding off-target effects of imidazothiazole drugs. While specific affinity probes directly synthesized from 4,5-Dihydrothiazol-2-amine sulphate are not yet widely reported, the principles of probe design and the synthetic accessibility of this scaffold suggest a promising future in this area of research. nih.gov
Development of Fluorescent Tracers
The intrinsic electronic properties of the thiazoline scaffold, a core component of 4,5-Dihydrothiazol-2-amine sulphate, present a promising foundation for the development of novel fluorescent tracers. The field of fluorescence-based sensing has seen a significant surge due to its numerous advantages, including high sensitivity, rapid response times, and operational simplicity. rsc.org Scientists have successfully engineered fluorescent sensors incorporating a thiazoline moiety for the detection of heavy metal ions like mercury (Hg2+), highlighting the potential of this heterocyclic system in environmental and biological monitoring. rsc.org
Thiazole orange and its derivatives, which share structural similarities with the thiazoline ring system, are well-established fluorescent probes, particularly for the detection of nucleic acids. nih.gov These molecules typically exhibit low fluorescence in solution but show a significant enhancement upon binding to DNA or RNA. nih.gov This "light-up" property is highly desirable for a fluorescent tracer, as it minimizes background signal and improves detection sensitivity.
Researchers have also synthesized and studied the fluorescence properties of various thiazole derivatives. nih.gov For instance, a series of Thiazole Orange derivatives have been synthesized and their fluorescence enhancement has been demonstrated, offering potential applications in cell labeling. nih.gov The development of such probes underscores the versatility of the thiazole and, by extension, the thiazoline framework in creating molecules with tailored photophysical properties.
Building on this precedent, 4,5-Dihydrothiazol-2-amine sulphate could serve as a key building block for a new generation of fluorescent tracers. The presence of a primary amine group provides a convenient handle for chemical modification, allowing for the attachment of various functionalities to tune the molecule's spectral properties, solubility, and targeting specificity. For example, the amine group could be functionalized to introduce moieties that specifically interact with biological targets of interest, enabling their visualization within complex cellular environments.
Table 1: Examples of Thiazole-Based Fluorescent Probes and Their Applications
| Probe/Derivative | Application | Key Feature |
| Thiazoline-based sensor (THI 41) | Detection of Hg2+ ions | High sensitivity and selectivity for mercuric ions in biological systems. rsc.org |
| Thiazole Orange (TO) | Nucleic acid staining | Significant fluorescence enhancement upon binding to DNA/RNA. nih.gov |
| Thiazole Orange Derivatives | Cell labeling | Modified to enhance fluorescence for imaging cancer cells. nih.gov |
Future Perspectives and Unexplored Research Avenues for 4,5-Dihydrothiazol-2-amine Sulphate
The foundational structure of 4,5-Dihydrothiazol-2-amine sulphate offers a launchpad for exploration into several cutting-edge areas of chemical science. The inherent reactivity and electronic characteristics of the thiazoline ring, combined with the functional versatility of the amine group, position this compound as a candidate for innovative applications.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Machine learning models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can be trained on datasets of known thiazole derivatives to predict their biological activities. researchgate.net This approach can accelerate the identification of novel derivatives of 4,5-Dihydrothiazol-2-amine sulphate with desired therapeutic properties, such as enhanced efficacy or reduced toxicity. For example, ML models have been successfully employed to predict the urease inhibitory activity of thiazole derivatives, demonstrating the potential of these methods in drug design. researchgate.net
Table 2: Application of AI/ML in the Discovery of Thiazole Derivatives
| AI/ML Technique | Application | Potential for 4,5-Dihydrothiazol-2-amine Sulphate |
| QSAR Modeling | Predicting biological activity of known thiazole derivatives. researchgate.net | Accelerate the identification of derivatives with desired therapeutic properties. |
| Generative Models | Designing novel molecules with optimized properties. researchgate.net | Generate new candidate compounds based on the core structure for synthesis. |
| Predictive Modeling | Forecasting physicochemical properties and bioactivity. researchgate.net | Guide the selection of the most promising derivatives for further development. |
Nanotechnology Applications of Thiazoline Derivatives
The unique properties of nanomaterials, combined with the chemical versatility of thiazoline derivatives, open up new avenues for the application of 4,5-Dihydrothiazol-2-amine sulphate in nanotechnology. The functionalization of nanoparticles with organic molecules can impart specific functionalities, such as targeting capabilities and enhanced stability. nih.gov
The amine group of 4,5-Dihydrothiazol-2-amine sulphate provides a reactive site for covalent attachment to the surface of various nanoparticles, including gold nanoparticles, magnetic nanoparticles, and quantum dots. nih.govrsc.org This functionalization could be used to create novel nanosystems with a range of applications. For instance, magnetic nanoparticles functionalized with thiazoline derivatives could be used for targeted drug delivery or as recyclable catalysts. rsc.org The synthesis of 2-aminothiazoles has been achieved using a magnetic nanocatalyst, showcasing the synergy between thiazole chemistry and nanotechnology. rsc.org
Furthermore, the incorporation of thiazoline derivatives into nanostructures could lead to the development of advanced sensors and imaging agents. The intrinsic properties of the thiazoline ring, when combined with the quantum confinement effects of nanoparticles, could result in materials with unique optical and electronic properties. imp.kiev.ua The field of thiazole-based nanoparticles is still in its early stages of development, presenting a significant opportunity for future research. imp.kiev.ua
Table 3: Potential Nanotechnology Applications of Functionalized 4,5-Dihydrothiazol-2-amine Sulphate
| Nanomaterial | Functionalization Strategy | Potential Application |
| Magnetic Nanoparticles | Covalent attachment via the amine group. rsc.org | Targeted drug delivery, recyclable nanocatalysts. rsc.org |
| Gold Nanoparticles | Surface modification with the thiazoline derivative. rsc.org | Biosensors, diagnostic imaging agents. rsc.org |
| Quantum Dots | Ligand exchange or encapsulation. | Fluorescent probes for bioimaging. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-dihydrothiazol-2-amine sulphate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like thioglycolic acid and substituted amines. For example, thioglycolic acid reacts with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under reflux in 1,4-dioxane with catalytic piperidine to form thiazole derivatives . Optimization involves adjusting reaction time, temperature (e.g., 70–100°C), and solvent polarity. Automated flow reactors with precise parameter control (e.g., pressure, stoichiometry) improve reproducibility for lab-scale synthesis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4,5-dihydrothiazol-2-amine sulphate?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3350 cm⁻¹, C=N at ~1620 cm⁻¹) .
- NMR : ^1H NMR resolves dihydrothiazole ring protons (δ 2.50–2.57 ppm for CH₂ groups) and aromatic substituents .
- Mass Spectrometry : HR-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₅FN₂S: 299.1018, ∆ = −3.4 ppm) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients.
Q. How can researchers design in vitro cytotoxicity assays for this compound?
- Methodological Answer : Use protocols adapted from the SRB (sulforhodamine B) assay:
- Cell Lines : Human gastric (NUGC), liver (HA22T), and breast cancer (MCF-7) cells, with WI-38 fibroblasts as normal controls .
- Dosing : Prepare stock solutions in DMSO (≤0.5% final concentration to avoid solvent toxicity) .
- Data Analysis : IC₅₀ values calculated via nonlinear regression (e.g., GraphPad Prism).
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?
- Methodological Answer :
- Reaction Variability : Use design of experiments (DoE) to isolate factors like catalyst type (e.g., piperidine vs. K₂CO₃) or solvent polarity .
- Biological Discrepancies : Validate assays with reference compounds (e.g., CHS-828 for cytotoxicity) and standardize cell passage numbers to reduce variability .
Q. How does substituent variation on the dihydrothiazole ring influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance cytotoxicity. For example, 4-chlorophenyl derivatives show higher activity against DLD-1 colon cancer cells (IC₅₀ = 8.2 µM) compared to methoxy-substituted analogs .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate HOMO-LUMO gaps with redox activity .
Q. What advanced techniques elucidate the mechanism of action in antimicrobial studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
